molecular formula C28H25N3O4 B11691965 Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate

Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate

Cat. No.: B11691965
M. Wt: 467.5 g/mol
InChI Key: MAJMRWFQXVREGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Bischler-Möhlau indole synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 2-[3-[(2,2-diphenylcyclopropanecarbonyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C28H25N3O4/c1-2-35-24(32)18-31-23-16-10-9-15-21(23)25(27(31)34)29-30-26(33)22-17-28(22,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,22,34H,2,17-18H2,1H3

InChI Key

MAJMRWFQXVREGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3CC3(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.